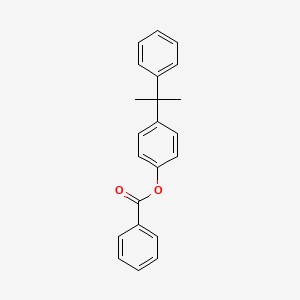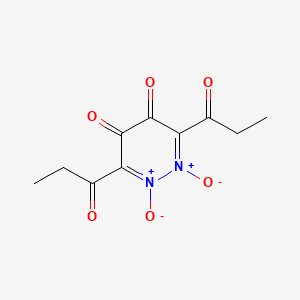![molecular formula C8H10O2 B14494123 2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one CAS No. 63449-05-8](/img/structure/B14494123.png)
2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-7-oxabicyclo[410]hept-4-en-3-one is a bicyclic organic compound that features a unique oxabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a functional additive in polymers.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one involves its interaction with specific molecular targets. The compound can undergo cationic polymerization, forming crosslinked insoluble thermosets . This process is initiated by thermolatent photoinitiators, which activate the compound under specific conditions, leading to the formation of a stable polymer network.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
- 3-(2-Trimethoxysilylethyl)cyclohexene oxide
- β-Ionone-5,6-epoxide
Uniqueness
2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
63449-05-8 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
2,2-dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one |
InChI |
InChI=1S/C8H10O2/c1-8(2)6(9)4-3-5-7(8)10-5/h3-5,7H,1-2H3 |
Clé InChI |
AENGNRUUPPMRNS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C(O2)C=CC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)

![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)

![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)
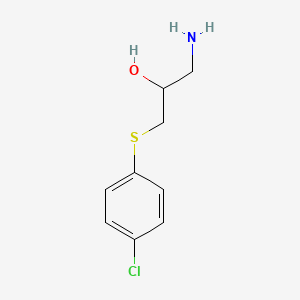
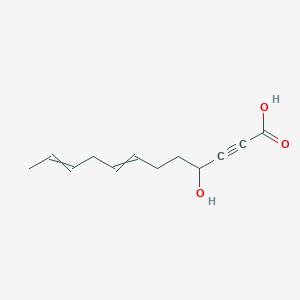
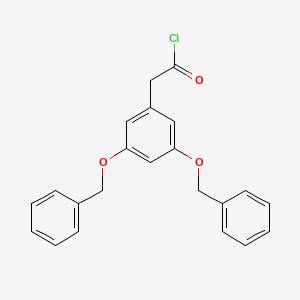
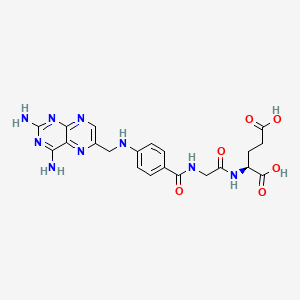
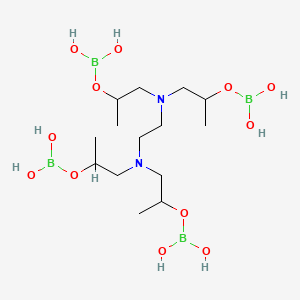
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
